N-(4-FLUOROBENZOYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA
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Overview
Description
N-(4-FLUOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the benzoyl and pyrimidinyl rings. Examples might include:
- N-(4-CHLOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA
- N-(4-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA
Uniqueness
The uniqueness of N-(4-FLUOROBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorobenzoyl and trifluoromethyl groups can enhance its stability and lipophilicity, potentially leading to improved performance in its applications.
Properties
IUPAC Name |
4-fluoro-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N4O2/c1-7-6-10(14(16,17)18)20-12(19-7)22-13(24)21-11(23)8-2-4-9(15)5-3-8/h2-6H,1H3,(H2,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQBHWBNYPOXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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